Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate is an organic compound with a complex structure that includes a quinoline core, an ethoxyphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate: Similar structure with a thiophene ring instead of a quinoline ring.
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate: Similar structure with an ethyl group instead of an ethoxy group.
Uniqueness
Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups and its quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H22N2O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxyanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-4-25-18-12-7-6-11-17(18)23-20-15-10-8-9-14(3)19(15)22-13-16(20)21(24)26-5-2/h6-13H,4-5H2,1-3H3,(H,22,23) |
InChI Key |
IXNWUSFNKWMTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C(C=NC3=C(C=CC=C32)C)C(=O)OCC |
Origin of Product |
United States |
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